Cas no 2106745-46-2 (methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate)

Methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate is a specialized organic compound featuring a pyrimidine ring linked to an amino-substituted butanoate ester. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with targeted biological activity. The presence of both the 4-methylpyrimidin-5-yl moiety and the ester-functionalized side chain enhances its reactivity, enabling versatile modifications for drug discovery applications. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial settings. The compound is typically handled under controlled conditions to preserve its integrity.
methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate structure
2106745-46-2 structure
Product Name:methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate
CAS No:2106745-46-2
MF:C10H15N3O2
MW:209.245002031326
CID:6414849
PubChem ID:165825314
Update Time:2025-06-13

methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate
    • 2106745-46-2
    • EN300-1750964
    • Inchi: 1S/C10H15N3O2/c1-7-8(5-12-6-13-7)9(11)3-4-10(14)15-2/h5-6,9H,3-4,11H2,1-2H3
    • InChI Key: CXJMIFBJWSXWKX-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC(C1=CN=CN=C1C)N)=O

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 78.1Ų

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methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate Related Literature

Additional information on methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate

Methyl 4-Amino-4-(4-Methylpyrimidin-5-yl)butanoate (CAS No. 2106745-46-2): An Overview

Methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate (CAS No. 2106745-46-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of applications, particularly in the development of new therapeutic agents.

The chemical structure of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate is composed of a methyl ester group, an amino group, and a 4-methylpyrimidine moiety. These functional groups contribute to its diverse chemical properties and biological activities. The presence of the amino group and the pyrimidine ring provides opportunities for interactions with various biological targets, making it a promising candidate for drug discovery.

Recent studies have highlighted the potential of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory effects, methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate has also been investigated for its antiviral properties. A study conducted by a team of researchers at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and Zika viruses. The mechanism of action involves interfering with viral RNA synthesis and assembly, thereby reducing viral load and preventing further infection.

The pharmacokinetic properties of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate have also been studied in detail. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life that allows for once-daily dosing in animal models.

Toxicity studies have indicated that methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. This suggests that it has a favorable safety profile, which is crucial for its further development as a therapeutic agent.

The potential applications of methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate extend beyond its anti-inflammatory and antiviral properties. Ongoing research is exploring its use in other therapeutic areas, such as cancer treatment and neurodegenerative diseases. Preliminary studies have shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress, indicating its broad-spectrum biological activity.

In conclusion, methyl 4-amino-4-(4-methylpyrimidin-5-yl)butanoate (CAS No. 2106745-46-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to uncover its full potential, it is likely to play an increasingly important role in the treatment of various diseases.

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